molecular formula C2H2Cl3OP B14481547 (Dichlorophosphanyl)acetyl chloride CAS No. 65412-46-6

(Dichlorophosphanyl)acetyl chloride

Cat. No.: B14481547
CAS No.: 65412-46-6
M. Wt: 179.36 g/mol
InChI Key: MGQSYKGBPZMWNQ-UHFFFAOYSA-N
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Description

(Dichlorophosphanyl)acetyl chloride is an organophosphorus compound characterized by the presence of both a dichlorophosphanyl group and an acetyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dichlorophosphanyl)acetyl chloride typically involves the reaction of acetyl chloride with a suitable phosphorus reagent. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dichlorophosphanyl)acetyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example:

Scientific Research Applications

(Dichlorophosphanyl)acetyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for introducing acetyl and dichlorophosphanyl groups into molecules.

    Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.

    Medicine: Research into its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (Dichlorophosphanyl)acetyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon and the dichlorophosphanyl group make it highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65412-46-6

Molecular Formula

C2H2Cl3OP

Molecular Weight

179.36 g/mol

IUPAC Name

2-dichlorophosphanylacetyl chloride

InChI

InChI=1S/C2H2Cl3OP/c3-2(6)1-7(4)5/h1H2

InChI Key

MGQSYKGBPZMWNQ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)P(Cl)Cl

Origin of Product

United States

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